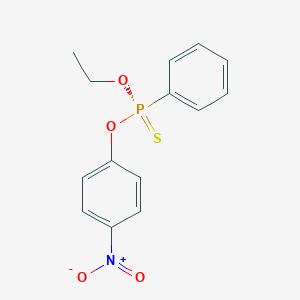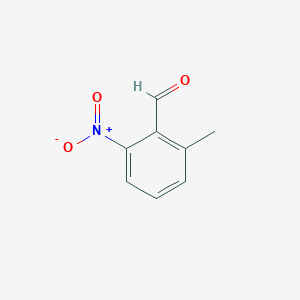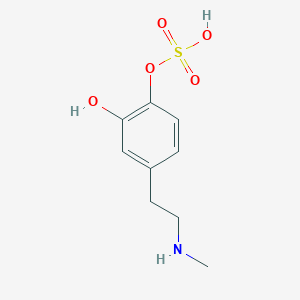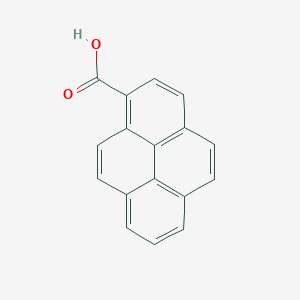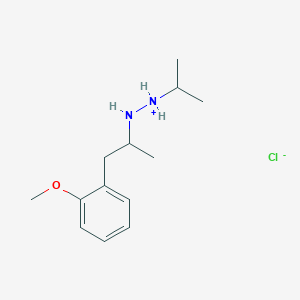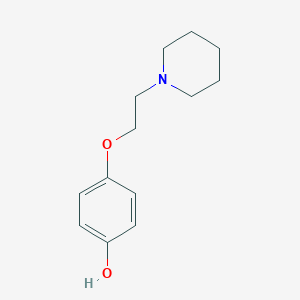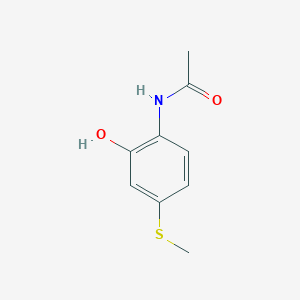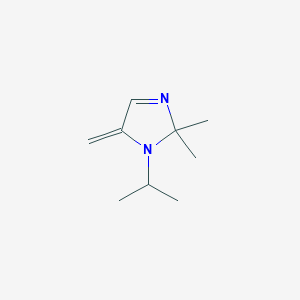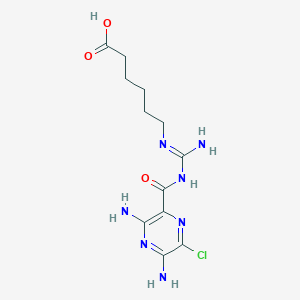![molecular formula C11H21BO B011695 Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) CAS No. 109529-35-3](/img/structure/B11695.png)
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is not fully understood. However, it is believed to act as a boron-containing Lewis acid, which can coordinate with electron-rich species and facilitate various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) have not been extensively studied. However, it has been reported to have low toxicity and is relatively stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is its ability to act as a versatile reagent for the synthesis of complex organic molecules. It is also relatively stable and has low toxicity, making it a safe and convenient reagent for laboratory experiments. However, its high cost and limited availability may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI). One of the most promising directions is the development of new synthetic methodologies using this compound. It also has potential applications in materials science, particularly in the synthesis of boron-containing materials. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) is a promising compound with potential applications in various scientific fields. Its versatility as a reagent for the synthesis of complex organic molecules, low toxicity, and relative stability make it a convenient and safe reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction between bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and isopropyl boronic acid in the presence of a palladium catalyst. The resulting product is then treated with methanol to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI))-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where it is used as a reagent for the synthesis of complex organic molecules. It has also shown potential as a ligand for catalytic reactions and as a precursor for the synthesis of boron-containing materials.
Eigenschaften
CAS-Nummer |
109529-35-3 |
|---|---|
Produktname |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI) |
Molekularformel |
C11H21BO |
Molekulargewicht |
180.1 g/mol |
IUPAC-Name |
[(1S,2S,4S)-2-bicyclo[2.2.1]heptanyl]-methyl-propan-2-yloxyborane |
InChI |
InChI=1S/C11H21BO/c1-8(2)13-12(3)11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3/t9-,10+,11+/m1/s1 |
InChI-Schlüssel |
AFULSKVIBJOVKB-VWYCJHECSA-N |
Isomerische SMILES |
B(C)([C@H]1C[C@@H]2CC[C@H]1C2)OC(C)C |
SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
Kanonische SMILES |
B(C)(C1CC2CCC1C2)OC(C)C |
Synonyme |
Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
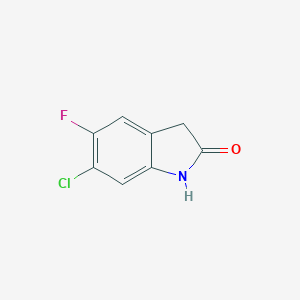
![2-[[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]acetic acid](/img/structure/B11623.png)
